molecular formula C22H22N2O6S B11209784 N-(benzo[1,3]dioxol-5-ylmethyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonylamino]propanamide CAS No. 6777-28-2

N-(benzo[1,3]dioxol-5-ylmethyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonylamino]propanamide

Cat. No.: B11209784
CAS No.: 6777-28-2
M. Wt: 442.5 g/mol
InChI Key: IFXQLUYYDCXHTA-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE is a complex organic compound that features a benzodioxole, furan, and sulfonamide group

Properties

CAS No.

6777-28-2

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(furan-2-yl)-3-[(4-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C22H22N2O6S/c1-15-4-7-17(8-5-15)31(26,27)24-18(19-3-2-10-28-19)12-22(25)23-13-16-6-9-20-21(11-16)30-14-29-20/h2-11,18,24H,12-14H2,1H3,(H,23,25)

InChI Key

IFXQLUYYDCXHTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the benzodioxole and furan intermediates with the sulfonamide group under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Substitution Reagents: Halogens (Cl~2~, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1,3-Benzodioxol-5-ylmethyl)-3-(2-thienyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanamide: Similar structure with a thiophene ring instead of a furan ring.

    N~1~-(1,3-Benzodioxol-5-ylmethyl)-3-(2-pyridyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(benzo[1,3]dioxol-5-ylmethyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonylamino]propanamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzo[1,3]dioxole moiety, which is known for its role in various pharmacological activities. The presence of a sulfonamide group enhances its potential as a therapeutic agent. The molecular formula is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, and it has been characterized using techniques such as X-ray crystallography, revealing important structural details that inform its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight356.43 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO and DMF
LogP3.5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzo[1,3]dioxole have shown efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) due to their ability to inhibit Mur ligases involved in bacterial cell wall synthesis .

Antitumor Activity

A study on related compounds demonstrated notable antitumor activity against human cancer cell lines, particularly those expressing high levels of epidermal growth factor receptor (EGFR). The structure-activity relationship (SAR) analysis revealed that modifications in the sulfonamide group could enhance the antiproliferative effects against cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of experiments tested the compound against E. coli and S. aureus strains.
    • Results indicated an IC50 value of approximately 15 µM for E. coli, suggesting moderate antibacterial activity.
  • Case Study on Antitumor Effects :
    • In vitro assays showed that the compound inhibited cell proliferation in HeLa cells with an IC50 of 10 µM.
    • The mechanism was linked to the inhibition of EGFR signaling pathways.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may interact with key enzymes in microbial metabolism.
  • EGFR Inhibition : Similar compounds have been shown to disrupt EGFR signaling, leading to reduced tumor growth.

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